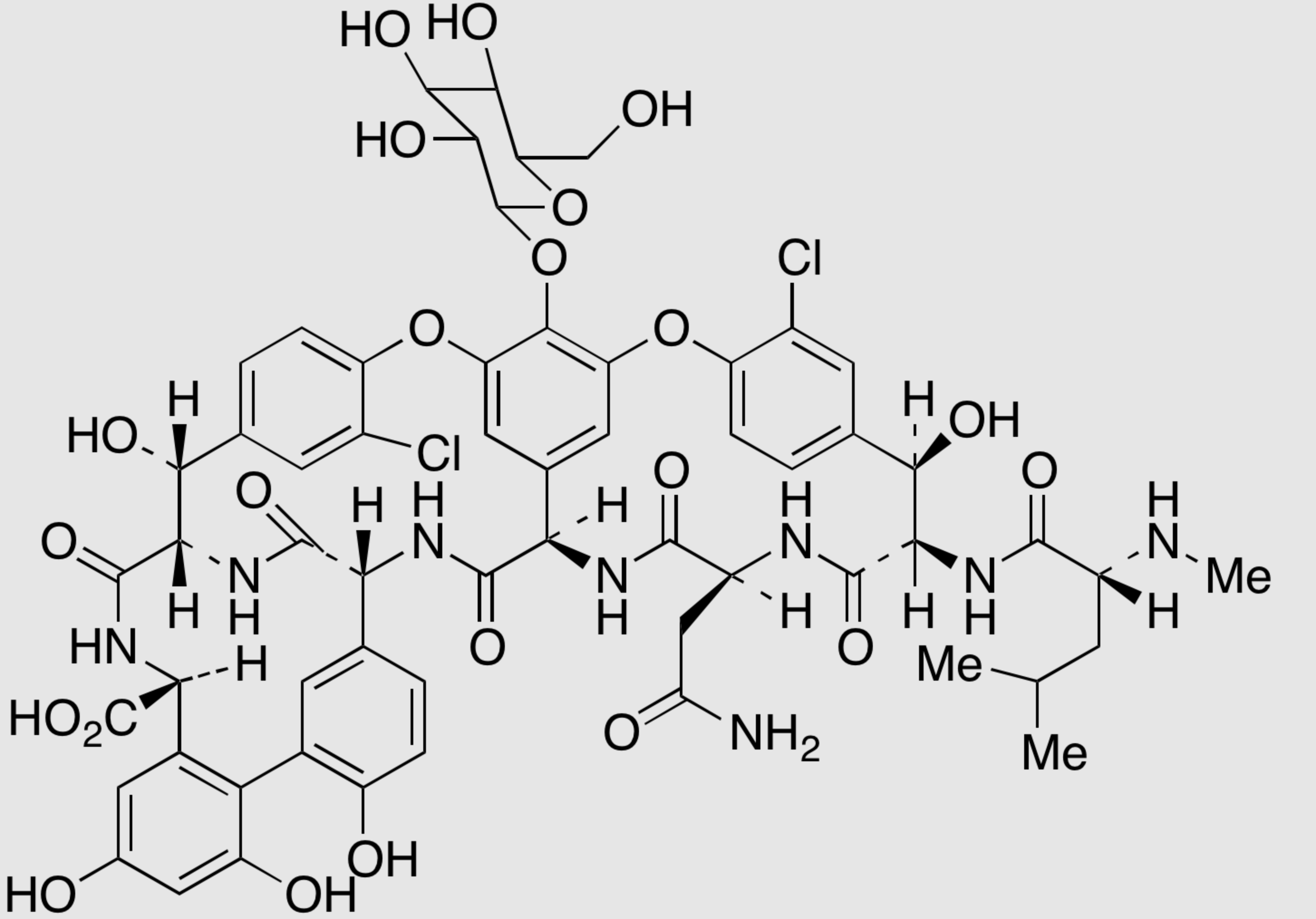
Desvancosaminyl vancomycin
Descripción general
Descripción
Desvancosaminyl vancomycin is a glycopeptide that is vancomycin lacking the vancoaminyl residue . It belongs to the class of organic compounds known as oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .
Synthesis Analysis
The enzyme, isolated from the bacterium Amycolatopsis orientalis, catalyzes the ultimate step in the biosynthesis of the antibiotic vancomycin . The reaction catalyzed is devancoaminyl-vancomycin + dTDP-beta-L-vancosamine <=> dTDP + H (+) + vancomycin .Molecular Structure Analysis
Desvancosaminyl vancomycin has a complex structure with a molecular weight of approximately 1306.08 . It contains a total of 161 bonds, including 99 non-H bonds, 38 multiple bonds, 11 rotatable bonds, 8 double bonds, 30 aromatic bonds, 6 six-membered rings, and 1 twelve-membered ring .Chemical Reactions Analysis
The enzyme devancosaminyl-vancomycin vancosaminetransferase, isolated from Amycolatopsis orientalis, catalyzes the ultimate step in the biosynthesis of the antibiotic vancomycin .Physical And Chemical Properties Analysis
Desvancosaminyl vancomycin is a large glycopeptide compound with a molecular weight of approximately 1450 Da . It is not appreciably absorbed orally and is eliminated primarily via the renal route, with >80%–90% recovered unchanged in urine within 24 h after administration of a single dose .Aplicaciones Científicas De Investigación
Glycopeptide Antibiotics Development
Desvancosaminyl vancomycin, a derivative of vancomycin, plays a significant role in the development of glycopeptide antibiotics. Research by Losey et al. (2001) delves into the glycosylation of vancomycin, where enzymes like GtfB and GtfE modify vancomycin to form desvancosaminyl vancomycin, contributing to the development of variant sugar forms of vancomycin-class glycopeptides. This process is vital in creating new glycopeptide antibiotics with enhanced biological activity (Losey et al., 2001).
Antibiotic Resistance Studies
The study of desvancosaminyl vancomycin contributes to understanding antibiotic resistance. For instance, Weigel et al. (2003) examined a high-level vancomycin-resistant isolate of Staphylococcus aureus, providing insights into how vancomycin and its derivatives interact with resistant bacteria. This research is crucial in addressing the challenge of antibiotic resistance in clinical settings (Weigel et al., 2003).
Enhanced Drug Delivery Systems
Innovations in drug delivery systems using derivatives of vancomycin, such as desvancosaminyl vancomycin, are explored to improve treatment efficacy. Vanamala et al. (2021) focused on developing lipid nanoparticles containing vancomycin for targeted therapy against antibiotic-resistant bacteria. These advancements offer promising solutions to overcome limitations in current bacterial infection treatments (Vanamala et al., 2021).
Insights into Molecular Interactions and Binding Mechanisms
Understanding the molecular interactions and binding mechanisms of vancomycin derivatives is essential for developing more effective antibiotics. Wang et al. (2018) provided detailed insights into how vancomycin and its derivatives, including desvancosaminyl vancomycin, interact with bacterial cell wall structures. This research is fundamental in designing new glycopeptide antibiotics with improved binding and efficacy (Wang et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44-,45+,46-,47-,48-,49+,50-,59+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHYVJAUGVHJHX-PZIRYZLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H62Cl2N8O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desvancosaminyl vancomycin | |
CAS RN |
101485-50-1 | |
| Record name | Desvancosaminyl vancomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04529 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






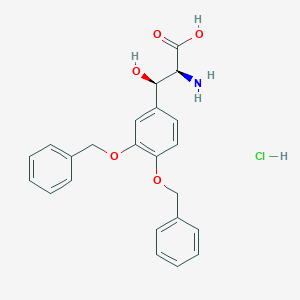
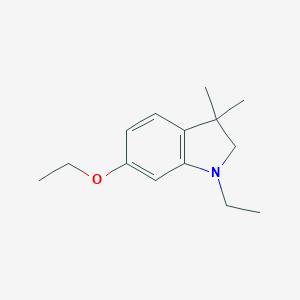

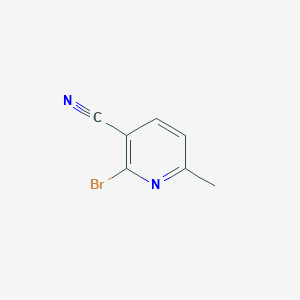
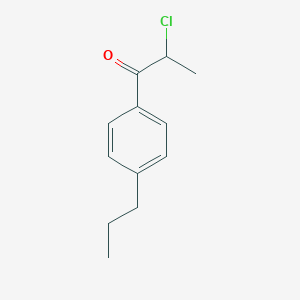
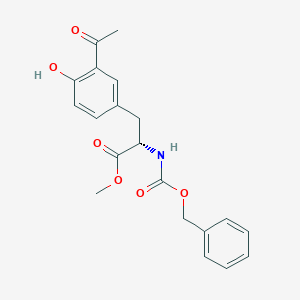
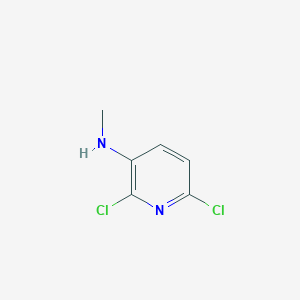
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)
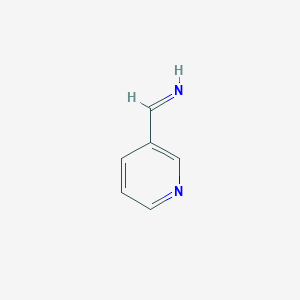
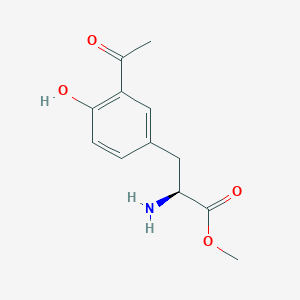
![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)